molecular formula C7H3Cl2N3 B13984020 4,7-Dichloropyrido[4,3-D]pyrimidine

4,7-Dichloropyrido[4,3-D]pyrimidine

Cat. No.: B13984020
M. Wt: 200.02 g/mol
InChI Key: YXYITBIPRYGZDQ-UHFFFAOYSA-N
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Description

4,7-Dichloropyrido[4,3-d]pyrimidine is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a fused pyridopyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of two reactive chlorine atoms at the 4 and 7 positions allows for sequential and regioselective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the rapid exploration of chemical space and the synthesis of targeted libraries . This scaffold is of significant interest in drug discovery, particularly in the design of kinase inhibitors. Pyridopyrimidine derivatives are extensively investigated as potential therapeutic agents for various cancers and central nervous system (CNS) disorders . Research into similar 4,7-disubstituted pyridopyrimidines has demonstrated their utility as potent inhibitors of key kinases such as CDK5 and DYRK1A, which are important targets in cancer and neurodegenerative diseases like Alzheimer's . The structural motif serves as a key intermediate for constructing novel molecules that can modulate essential cellular signaling pathways. Key Applications: Kinase Inhibitor Development: Serves as a core structure for designing and synthesizing potent and selective ATP-competitive kinase inhibitors . Anticancer Agent Discovery: Used to create derivatives for screening against various cancer cell lines, leveraging the proven therapeutic relevance of the pyridopyrimidine scaffold . Medicinal Chemistry SAR Studies: The two distinct substitution points enable systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and other drug-like properties . Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,7-dichloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H

InChI Key

YXYITBIPRYGZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 4,7 Dichloropyrido 4,3 D Pyrimidine and Analogues

Historical and Classical Approaches to Pyrido[4,3-d]pyrimidine (B1258125) Ring Formation

The foundational methods for constructing the pyrido[4,3-d]pyrimidine ring system have traditionally relied on the cyclization of pre-functionalized precursors and multicomponent reactions. rsc.orgresearchgate.net These approaches have been instrumental in the early exploration of the chemical space around this scaffold. researchgate.net

One of the most common classical strategies involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core. This is often achieved through cyclization reactions of appropriately substituted pyrimidine derivatives. For instance, treatment of a pyrido[4,3-d] rsc.orgnih.govoxazin-4-one or an ethyl 4-amidonicotinate with amines can yield a 4-amidonicotinamide, which can then be cyclized through extended reaction time with the amine or by heating to form a pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org

Another established method starts from 4-amino-nicotinic acid, which serves as a versatile precursor for the synthesis of various pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org The general approach involves the reaction of 4-aminonicotinic acid derivatives with a suitable reagent to form the pyrimidine ring.

A notable example is the synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives starting from the commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). semanticscholar.org This multi-step sequence involves the initial reaction of DCSMP with LDA and cinnamaldehyde (B126680) or its derivatives, followed by the replacement of a chloro-substituent with a primary amine and subsequent cyclization. semanticscholar.orgresearchgate.net

The following table summarizes some classical cyclization reactions for the formation of the pyrido[4,3-d]pyrimidine ring system.

Starting MaterialReagentsProductReference
Pyrido[4,3-d] rsc.orgnih.govoxazin-4-oneAmines, HeatPyrido[4,3-d]pyrimidin-4(3H)-one rsc.org
Ethyl 4-amidonicotinateAmines, HeatPyrido[4,3-d]pyrimidin-4(3H)-one rsc.org
4,6-dichloro-2-(methylsulfanyl)pyrimidineLDA, Cinnamaldehyde derivatives, Primary amines, MsCl, Et3N8-alkyl-7-aryl-4-chloro-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidines semanticscholar.org

This table presents a selection of classical cyclization strategies and is not exhaustive.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[4,3-d]pyrimidines in a one-pot fashion. nih.govacs.org These reactions avoid the need for isolation of intermediates, thereby saving time and resources. acs.org

A variety of MCRs have been developed for the synthesis of fused pyrimidine systems. For example, a microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction has been described for the efficient synthesis of dihydropyrido[4,3-d]pyrimidines. researchgate.net Another approach involves a one-pot, catalyst-free cascade SNAr/cyclization/condensation reaction between 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde (B460487) to afford benzofuran-fused pyrido[4,3-d]pyrimidines. researchgate.net

The following table provides examples of multicomponent reactions used in the synthesis of pyrido[4,3-d]pyrimidine analogues.

ComponentsConditionsProductReference
α,β-Unsaturated ester, Amidine, Malononitrile/CyanoacetateMicrowave irradiationPyrido[2,3-d]pyrimidines nih.gov
2-(2-Hydroxyphenyl)acetonitriles, 4,6-Dichloropyrimidine-5-carbaldehydeOne-pot, catalyst-freeBenzofuran-fused pyrido[4,3-d]pyrimidines researchgate.net
Bis-aldehydes, Barbituric acid, Substituted aminesMicrowave irradiation, catalyst-freeFused pyrimido[4,5-d]pyrimidine (B13093195) systems researchgate.net

This table highlights some of the multicomponent strategies employed for the synthesis of related heterocyclic systems.

Contemporary Synthetic Routes to 4,7-Dichloropyrido[4,3-d]pyrimidine

Modern synthetic efforts towards this compound often focus on regioselective transformations and novel annulation strategies to introduce the desired chlorine atoms at the C4 and C7 positions.

The regioselective introduction of chlorine atoms is a critical step in the synthesis of this compound. This is typically achieved by the chlorination of a corresponding dihydroxy or oxo-precursor. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this transformation. mdpi.comnih.gov For instance, a dihydroxypyrido[4,3-d]pyrimidine can be treated with POCl₃ to yield the dichloro derivative. The regioselectivity of such reactions can be influenced by the substituents present on the heterocyclic core.

In the synthesis of related 2,4-dichloropyrido[2,3-d]pyrimidines, the precursor pyrido[2,3-d]pyrimidine (B1209978) was chlorinated with phosphorus oxychloride. mdpi.com Similar strategies can be envisioned for the synthesis of this compound from the corresponding 4,7-dihydroxypyrido[4,3-d]pyrimidine.

Annulation reactions, where a new ring is formed onto a pre-existing one, provide a direct entry to the pyrido[4,3-d]pyrimidine skeleton. rsc.org A facile annulation process has been used to synthesize novel pyrido[4,3-d]pyrimidine derivatives where the pyrimidine ring is formed through the regioselective attack of a formamidate group on a neighboring carbonyl group. researchgate.net

While a direct annulation leading to this compound is not explicitly detailed in the provided literature, it is plausible to devise such a strategy. This could involve the reaction of a suitably substituted and chlorinated pyridine derivative with a reagent that provides the necessary atoms for the pyrimidine ring, or vice versa.

The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of interest. researchgate.net This includes the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient methods such as microwave irradiation. researchgate.netrawdatalibrary.net

For the synthesis of related fused pyrimidine systems, sustainable and green methods have been reported. researchgate.net For example, one-pot three-component reactions under microwave irradiation and in catalyst-free conditions have been utilized to produce fused pyrimido[4,5-d]pyrimidine systems in high yields with simple workups. researchgate.net The use of β-cyclodextrin as a catalyst in aqueous solution for the synthesis of pyrido[2,3-d]pyrimidines represents a more sustainable approach. nih.govacs.org Although specific green synthetic routes for this compound are not detailed, these principles can be applied to its synthesis by, for example, developing water-based multicomponent reactions or utilizing energy-efficient reaction conditions.

Advanced Techniques in Synthetic Organic Chemistry for Compound Preparation

The demand for novel chemical entities for drug discovery has driven the development of sophisticated synthetic methods. For privileged scaffolds like pyrido[4,3-d]pyrimidine, advanced techniques such as high-throughput synthesis and continuous flow chemistry are pivotal. These methodologies enable the rapid exploration of chemical space and the efficient, scalable production of target compounds.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) encompasses a range of strategies designed to accelerate the drug discovery process by rapidly synthesizing large numbers of compounds in parallel. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given scaffold. For the pyrido[4,3-d]pyrimidine core, HTS often relies on the generation of compound libraries from a common intermediate.

A prevalent strategy involves preparing a key intermediate, such as a dichlorinated pyrido[4,3-d]pyrimidine, which can then be subjected to various diversification reactions. The two chlorine atoms at the 4- and 7-positions serve as versatile handles for introducing a wide array of substituents through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the core structure to optimize biological activity.

For instance, a library of pyrido[4,3-d]pyrimidine analogues can be generated by reacting a common dichlorinated precursor with a diverse set of amines, alcohols, or boronic acids in a parallel format, often using automated liquid handlers and reaction blocks. The synthesis of a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs has demonstrated a convenient and efficient strategy that can rapidly generate analogs with diverse substituents at the C-4 position of the core scaffold. nih.gov Similarly, research into novel KRAS-G12D inhibitors has involved the design and synthesis of a library of compounds featuring the pyrido[4,3-d]pyrimidine core to explore SAR. nih.gov Multi-component reactions, which combine three or more starting materials in a single step, are also highly amenable to HTS and have been used for creating pyrido[4,3-d]pyrimidine derivatives. rsc.orgnih.gov

Table 1: Illustrative High-Throughput Synthesis of a Pyrido[4,3-d]pyrimidine Library

This interactive table demonstrates a hypothetical parallel synthesis approach to generate a library of 4,7-disubstituted pyrido[4,3-d]pyrimidine analogues from a common starting material.

Starting MaterialReagent (Position 4)Reagent (Position 7)Resulting Analogue Structure
This compoundAnilineCyclopropylamine4-(Phenylamino)-7-(cyclopropylamino)pyrido[4,3-d]pyrimidine
This compoundMorpholinePhenylboronic Acid4-Morpholino-7-phenylpyrido[4,3-d]pyrimidine
This compoundMethanolPiperidine4-Methoxy-7-(piperidin-1-yl)pyrido[4,3-d]pyrimidine
This compoundBenzylamine4-Fluorophenylboronic Acid4-(Benzylamino)-7-(4-fluorophenyl)pyrido[4,3-d]pyrimidine

Flow Chemistry Applications in Pyrido[4,3-D]pyrimidine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. rsc.org By performing reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved product purity, and increased safety, particularly for highly exothermic or hazardous reactions.

The synthesis of fused pyrimidine systems has benefited from the application of flow chemistry. For example, fused pyrimidinone derivatives have been synthesized in high yields within minutes using automated high-temperature and high-pressure continuous flow reactors. nih.gov This approach allows for the use of low-boiling solvents and facilitates easy workup and isolation.

While a specific flow synthesis for this compound is not extensively documented, the principles are directly applicable. Key steps in the synthesis of the pyrido[4,3-d]pyrimidine ring system, such as cyclocondensation or substitution reactions, can be translated from batch to flow conditions. For instance, the cyclocondensation of an aminopyridine derivative with a suitable partner to form the pyrimidine ring could be performed in a heated flow reactor, allowing for rapid optimization of temperature and residence time to maximize yield and minimize byproduct formation. The precise temperature control in flow reactors is particularly advantageous for managing the exothermicity of such cyclization reactions.

Table 2: Comparison of Batch vs. Flow Chemistry for a Hypothetical Cyclocondensation Step

This table illustrates the potential advantages of using a flow chemistry setup compared to a traditional batch reaction for a key ring-forming step in the synthesis of the pyrido[4,3-d]pyrimidine scaffold.

ParameterBatch ReactionFlow ChemistryAdvantage of Flow Chemistry
Reaction Time Several hours (e.g., 4 h)Minutes (e.g., 15 min)Significant reduction in reaction time, higher throughput.
Temperature Control Prone to hotspots, uneven heatingPrecise and uniform heatingImproved selectivity, reduced byproduct formation.
Safety Larger volume of reactants, potential for thermal runawaySmall reactor volume, better heat dissipationInherently safer, especially for exothermic or high-pressure reactions.
Scalability Challenging, requires re-optimizationStraightforward by running the system for a longer durationEasier transition from laboratory to production scale.
Yield Moderate (e.g., 75%)High (e.g., >90%)Improved efficiency and atom economy.

The adoption of these advanced synthetic techniques is crucial for advancing the study of this compound and its analogues, enabling more rapid and efficient pathways to novel compounds with potential therapeutic applications.

Reactivity and Mechanistic Investigations of 4,7 Dichloropyrido 4,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dichloro-Pyrido[4,3-d]pyrimidine

Nucleophilic aromatic substitution is a fundamental reaction for the modification of halogenated pyridopyrimidines. proquest.com This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a halide ion. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In the context of dichloropyrimidines, the SNAr reaction allows for the selective introduction of various substituents, including amino and alkoxy groups. proquest.com The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric properties of the substrate and the nature of the nucleophile.

The regioselectivity of SNAr reactions on dichloropyrimidines is a well-studied phenomenon, with substitution patterns being highly sensitive to the substitution on the ring. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. wuxiapptec.comstackexchange.com However, exceptions to this rule are common, with some reactions showing selectivity for the C2 position or yielding a mixture of products. wuxiapptec.com

The preferential substitution at C4 in many dichloropyrimidines can be rationalized by considering the electronic properties of the pyrimidine (B1678525) ring. The C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com Frontier molecular orbital theory supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on C4 compared to C2. stackexchange.com

However, the presence of other substituents on the pyrimidine ring can significantly alter this selectivity. wuxiapptec.com For instance, electron-donating groups at the C6 position of 2,4-dichloropyrimidine (B19661) can reverse the regioselectivity, favoring substitution at the C2 position. wuxiapptec.com This is attributed to changes in the LUMO and LUMO+1 energy levels and their distribution. wuxiapptec.comwuxiapptec.com When the energy gap between these orbitals is small, the contribution from LUMO+1, which may have a larger lobe at C2, becomes significant. wuxiapptec.comwuxiapptec.com

Steric hindrance can also play a crucial role. A bulky substituent at the C5 position can hinder the approach of a nucleophile to the C4 position, thereby favoring substitution at the less sterically encumbered C2 position. wuxiapptec.com Computational studies, such as Quantum Mechanics (QM) analyses, have proven to be valuable tools in predicting the regioselectivity of SNAr reactions on substituted dichloropyrimidines by calculating the relative energies of the transition states for C2 and C4 substitution. wuxiapptec.comwuxiapptec.com

In polyhalogenated systems, the displacement of halogens can occur sequentially. The relative reactivity of the halogens generally follows the order F > Cl > Br > I in nucleophilic aromatic substitution, which is counterintuitive to the C-X bond strength. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the case of 4,7-dichloropyrido[4,3-d]pyrimidine, the two chlorine atoms are on the pyrimidine portion of the fused ring system. The initial substitution will occur at the more reactive position, influenced by the electronic factors of the pyridopyrimidine core. Following the first substitution, the electronic nature of the newly introduced group will modulate the reactivity of the remaining chlorine atom for a subsequent displacement reaction.

The reaction of dichloropyridopyrimidines with primary and secondary amines is a widely used method for the synthesis of aminopyridopyrimidines, which are important intermediates in drug discovery. proquest.com These amination reactions are typically SNAr processes where the amine acts as the nucleophile.

For instance, the reaction of 2,4-dichloropyrimidines with amines often shows a preference for substitution at the C4 position. However, as noted earlier, this selectivity can be altered. An interesting case is the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines, which exhibits excellent C2 selectivity. nih.gov This reaction proceeds through an in situ N-dealkylation of an intermediate to yield the product corresponding to the formal reaction of a secondary amine at the C2 position. nih.gov

The scope of amination reactions is broad, with a variety of amines being successfully employed. However, the success of the reaction can be influenced by the basicity and steric bulk of the amine. For example, in the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an analog of the pyridopyrimidine system, reactions with meta- and para-substituted anilines proceed well. preprints.org In contrast, sterically hindered anilines or those with very low pKa values react more slowly or not at all. preprints.org

Table 1: Examples of Amination Reactions on Dichloropyrimidine Systems

Dichloropyrimidine DerivativeAmine NucleophileProduct(s)Key Observation
2,4-DichloropyrimidinePrimary/Secondary AminesPredominantly 4-amino-2-chloropyrimidineC4 selectivity is generally observed. wuxiapptec.comstackexchange.com
6-Alkoxy-2,4-dichloropyrimidinePrimary/Secondary AminesPredominantly 2-amino-4-chloro-6-alkoxypyrimidineReversal of regioselectivity to C2. wuxiapptec.com
5-Bromo-2,4-dichloropyrimidineTertiary Amines2-(Dialkylamino)-4-chloro-5-bromopyrimidineHigh C2 selectivity with in situ N-dealkylation. nih.gov

Alkoxylation and thiolation reactions of dichloropyridopyrimidines provide access to another important class of derivatives. These reactions also proceed via an SNAr mechanism, with alkoxides and thiolates serving as the nucleophiles.

The regioselectivity of these reactions can also be complex. For example, the reaction of 2-methanesulfonyl-4-chloropyrimidine with alkoxides occurs selectively at the C2 position, even though the LUMO is centered on C4. wuxiapptec.com This unexpected selectivity is explained by considering the LUMO+1, which is close in energy and has a lobe at C2, and the stabilization of the transition state through hydrogen bonding. wuxiapptec.com

While specific examples for this compound are not detailed in the provided search results, the principles governing the reactivity of other dichloropyrimidine systems are expected to apply. The electronic properties of the pyridyl ring fused to the pyrimidine will influence the relative reactivity of the C4 and C7 positions.

Beyond amines, alkoxides, and thiolates, other heteroatom nucleophiles can participate in SNAr reactions with dichloropyridopyrimidines. These can include a variety of nitrogen, oxygen, and sulfur-containing compounds. The reactivity and regioselectivity will be governed by the same principles of electronic and steric effects, as well as the potential for specific interactions like hydrogen bonding to stabilize transition states. wuxiapptec.com The versatility of the SNAr reaction on the dichloropyrido[4,3-d]pyrimidine core allows for the synthesis of a diverse library of compounds for various applications, including the development of novel therapeutic agents. researchgate.netnih.gov

Regioselectivity and Site-Specificity in SNAr Processes

Transition Metal-Catalyzed Cross-Coupling Reactions at Chloro-Positions

The presence of two distinct chloro-substituents at the C4 and C7 positions of the pyrido[4,3-d]pyrimidine (B1258125) core allows for sequential and regioselective functionalization. The C4-chloro position on the pyrimidine ring is generally more activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed couplings due to the electronic influence of the adjacent pyrimidine nitrogens. wuxiapptec.comnih.gov In contrast, the C7-chloro on the pyridine (B92270) ring is typically less reactive. This differential reactivity is a key feature exploited in the synthetic chemistry of this scaffold. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of di- or polyhalogenated heteroaromatics, including dichloropyrimidines and dichloropyridines, the reaction's regioselectivity is a critical consideration. nih.govmdpi.com For substrates like 2,4-dichloropyrimidine, oxidative addition of the palladium catalyst preferentially occurs at the C4-chlorine bond, a phenomenon attributed to the electronic nature of the pyrimidine ring. nih.govmdpi.com This preference allows for selective mono-arylation at this position, leaving the C2-chloro group available for subsequent transformations. nih.gov

By analogy, for this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the more electrophilic C4 position. Studies on closely related 2,4,6-trihalogenopyrido[2,3-d]pyrimidines confirm that arylation occurs preferentially at the C4 position. nih.gov A variety of palladium catalysts and conditions have been successfully employed for such transformations on related heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Dichloro-N-Heterocycles

Catalyst Base Solvent(s) Temperature Substrate Type Citation
Pd(PPh₃)₄ K₂CO₃ Toluene 110 °C 2,4-Dichloropyrido[2,3-d]pyrimidine nih.gov
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane / H₂O 70-80 °C 4,6-Dichloropyrimidine mdpi.comresearchgate.net
Pd/IPr K₂CO₃ Dioxane Room Temp. 2,4-Dichloropyridine (B17371) nsf.gov

The choice of solvent can be critical, with alcoholic co-solvents sometimes enhancing reactivity and allowing for lower reaction temperatures. nih.gov After the initial selective coupling at the C4 position, a second Suzuki-Miyaura coupling can be performed at the less reactive C7 position, often under more forcing conditions, to access di-substituted products. hepvs.ch

The Sonogashira coupling provides a direct route to introduce alkyne moieties, forming C(sp²)-C(sp) bonds. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.gov Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on this compound is dictated by the relative reactivity of the two chlorine atoms.

Research on other dichlorinated heterocycles demonstrates that selective alkynylation is achievable. For instance, studies on 4,6-dichloro-2-pyrone showed high regioselectivity for coupling at the C6 position, which is electronically analogous to the C4 position in the pyrido[4,3-d]pyrimidine system. rsc.org On related pyrido[2,3-d]pyrimidine (B1209978) scaffolds, the Sonogashira reaction has been successfully used to introduce alkynyl groups at the C4 position. nih.gov The reaction is typically carried out using a palladium catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride, a copper(I) salt such as CuI, and an amine base like triethylamine. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temperature Substrate Type Citation
Pd(PPh₃)₂Cl₂ / CuI Triethylamine Triethylamine 65 °C 4-Iodo-pyrido[2,3-d]pyrimidine nih.gov

After selective alkynylation at the C4 position, the remaining C7-chloro group can be subjected to further coupling reactions, enabling the synthesis of diversely functionalized pyrido[4,3-d]pyrimidines.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, allowing the coupling of amines with aryl halides. rsc.org For this compound, this reaction offers a pathway to introduce amino substituents, which are key functional groups in many biologically active molecules.

The question of regioselectivity is again paramount. Studies on 2,4-dichloropyridine have demonstrated that highly regioselective Buchwald-Hartwig amination can be achieved at the C2 position (analogous to C4 in the target molecule) while leaving the C4-chloro group (analogous to C7) untouched. hepvs.ch This selectivity allows for a stepwise functionalization strategy, where a second amination or another cross-coupling reaction can be performed at the remaining chloro-position under different, often harsher, conditions. hepvs.ch A variety of palladium catalysts, often employing specialized phosphine (B1218219) ligands, are used to facilitate this transformation. nih.gov

Table 3: Conditions for Regioselective Buchwald-Hartwig Amination on a Related Scaffold

Catalyst / Ligand Base Solvent Temperature Substrate Outcome Citation
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 80 °C 2,4-Dichloropyridine Selective amination at C2 hepvs.ch

This methodology provides a robust route to 4-amino-7-chloro- and subsequently 4,7-diamino-pyrido[4,3-d]pyrimidine derivatives.

While less common than Suzuki or Buchwald-Hartwig reactions in this specific context, Negishi and Stille couplings represent viable alternatives for C-C bond formation. The Negishi coupling, which uses organozinc reagents, is particularly useful for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki coupling. nsf.gov Research on 2,4-dichloropyridines has shown that a Pd/IPr catalytic system can promote C4-selective Negishi couplings. nsf.gov This suggests a similar reactivity pattern could be expected for this compound, enabling the introduction of a wide range of substituents at the C4 position.

The Stille coupling utilizes organostannane reagents. While effective, its application can be limited by the toxicity of the tin byproducts and the often harsh reaction conditions required, such as prolonged heating in refluxing toluene. capes.gov.br Generally, the reactivity of aryl halides in these couplings follows the trend I > Br > Cl, meaning that chloro-substrates require more active catalysts and more forcing conditions. capes.gov.br For this compound, Stille coupling would likely proceed first at the more reactive C4-position, though achieving high yields and selectivity might be more challenging compared to other cross-coupling methods.

Other Reactivity Patterns and Functional Group Transformations

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a crucial transformation for removing blocking groups or accessing mono-substituted derivatives from di-halogenated precursors. organic-chemistry.org For this compound, this would allow for the synthesis of 4-chloro- or 7-chloro-pyrido[4,3-d]pyrimidine.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this purpose. organic-chemistry.orgsci-hub.se The reaction is typically carried out using hydrogen gas or a hydrogen donor like sodium hypophosphite or formate (B1220265) salts. capes.gov.brsci-hub.se The conditions can often be tuned to achieve selective mono-dehalogenation. Since C-Cl bonds at electron-deficient positions are more susceptible to reduction, it is anticipated that the C4-chloro group would be reduced preferentially over the C7-chloro group. More vigorous conditions would likely be required to remove the second chlorine atom.

Alternative methods include using nickel-based reducing agents, which have been shown to be highly effective in dechlorinating compounds like 1,3-dichlorobenzene. uky.edu These strategies provide important synthetic routes to partially or fully dehalogenated pyrido[4,3-d]pyrimidine cores.

Oxidation and Reduction Reactions of the Heterocyclic Core

Detailed research findings specifically investigating the oxidation and reduction reactions of the heterocyclic core of this compound are not extensively available in the public domain. The reactivity of this specific molecule, particularly concerning the direct oxidation or reduction of its fused pyridine and pyrimidine rings, remains an area with limited published data.

However, the general chemical behavior of the broader pyridopyrimidine class of compounds can offer some predictive insights into the potential reactivity of the 4,7-dichloro isomer. It is important to emphasize that the following discussion is based on the reactivity of related structures and not on direct experimental evidence for this compound itself. The presence of two electron-withdrawing chlorine atoms, in addition to the nitrogen atoms within the bicyclic system, is expected to significantly influence the electron density and, consequently, the redox properties of the heterocyclic core.

General Reactivity of the Pyridopyrimidine Core

Reduction Reactions

The pyrimidine ring, due to its lower aromaticity compared to benzene, is generally more susceptible to reduction. nih.gov For various pyridopyrimidine isomers, reduction of the pyrimidine portion of the fused ring system has been documented. For instance, certain nitropyridopyrimidines have been successfully reduced to their corresponding amino derivatives using reagents like Raney Nickel in a hydrogen atmosphere. nih.gov This type of reaction involves the reduction of a nitro group, but it demonstrates the stability of the heterocyclic core under certain reductive conditions.

Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. While no specific studies on the catalytic hydrogenation of this compound were found, it is plausible that under forcing conditions, the pyridine or pyrimidine ring could be partially or fully reduced. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) would be critical in determining the outcome and selectivity of such a reaction.

Another common reducing agent, sodium borohydride (B1222165) (NaBH₄), is typically used for the reduction of aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com Its ability to reduce aromatic heterocyclic rings is generally limited unless the ring is activated by strong electron-withdrawing groups or is part of a more complex system. There is no available data to suggest that sodium borohydride would reduce the heterocyclic core of this compound under standard conditions.

Oxidation Reactions

The oxidation of the pyridopyrimidine core can potentially lead to the formation of N-oxides. The nitrogen atoms in the heterocyclic system are susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The N-oxidation of fused pyrimidines has been reported, and m-CPBA has been shown to be an effective oxidant for such transformations. rsc.org The formation of an N-oxide introduces a new functional group that can significantly alter the electronic properties and biological activity of the molecule. Theoretical calculations and experimental results on other fused pyrimidine systems suggest that the site of N-oxidation can be predicted based on the electron density of the nitrogen atoms. rsc.org

Oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on pyrimidine rings to carboxylic acids. nih.gov However, their effect on an unsubstituted pyridopyrimidine core, particularly one bearing chloro-substituents, is not well-documented. It is possible that under harsh oxidative conditions, degradation of the ring system could occur.

The following table summarizes the potential, though not experimentally confirmed for this compound, oxidation and reduction reactions based on the general reactivity of related compounds.

Reaction TypePotential Reagent(s)Potential Product(s)Remarks
Reduction Raney Ni, H₂Dihydropyrido[4,3-d]pyrimidine or Tetrahydropyrido[4,3-d]pyrimidine derivativesBased on the reduction of other pyridopyrimidine systems. nih.gov The chloro-substituents may also be susceptible to hydrogenolysis.
Oxidation m-CPBAThis compound-N-oxideBased on the known N-oxidation of fused pyrimidines. rsc.org The specific nitrogen atom that gets oxidized would depend on its relative nucleophilicity.

It is crucial for future research to explore the specific reactivity of the this compound core under various oxidative and reductive conditions to establish its chemical behavior and potential for further functionalization.

Computational and Theoretical Studies of 4,7 Dichloropyrido 4,3 D Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic landscape. These calculations are fundamental to understanding the intrinsic properties that govern the reactivity of 4,7-dichloropyrido[4,3-d]pyrimidine.

Frontier Molecular Orbital (FMO) Theory Analysis for SNAr Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in the qualitative and quantitative prediction of chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wikipedia.org In the case of Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound, the analysis of its LUMO provides critical insights into the regioselectivity of nucleophilic attack.

A lower LUMO energy generally correlates with increased electrophilicity, leading to a smaller HOMO-LUMO energy gap and a faster reaction rate. nih.gov For dichlorinated pyridopyrimidines, the distribution of the LUMO lobes on the carbon atoms bearing the chlorine substituents is a key determinant of where a nucleophile will preferentially attack. A larger LUMO lobe at a particular carbon atom indicates a higher coefficient of the atomic orbital in the molecular orbital, suggesting that this position is more susceptible to nucleophilic attack.

For instance, in related 2,4-dichloropyrimidine (B19661) systems, the presence of electron-donating or electron-withdrawing groups on the pyrimidine (B1678525) ring can significantly alter the LUMO distribution and, consequently, the regioselectivity of SNAr reactions. wuxiapptec.com While C-4 substitution is often favored in simple 2,4-dichloropyrimidines, substituents can shift the preference to the C-2 position. wuxiapptec.com Quantum mechanical calculations, specifically the analysis of LUMO and LUMO maps, can effectively predict these shifts in reactivity. wuxiapptec.com

It is important to note that in some cases, the energy gap between the LUMO and LUMO+1 is small enough that the contribution of the LUMO+1 must also be considered to accurately predict regioselectivity. wuxiapptec.com

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgresearchgate.net These maps are generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org Regions of negative potential (typically colored red or orange) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

In the context of this compound, an ESP map would reveal the electron-deficient nature of the carbon atoms attached to the chlorine atoms, making them prime targets for nucleophiles. The map provides a three-dimensional view of how a molecule's charge is distributed, which is invaluable for predicting intermolecular interactions. libretexts.orgproteopedia.org The average molecular electrostatic potential at the carbon atom undergoing substitution is a key descriptor in quantitative structure-reactivity relationship (QSRR) models for SNAr reactions. chemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and conformational landscape. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about molecular vibrations, rotations, and conformational changes. rsc.org

For a relatively rigid molecule like this compound, conformational analysis through MD simulations might seem less critical than for highly flexible molecules. However, these simulations can still provide valuable information regarding the molecule's behavior in different solvent environments and its interactions with other molecules, such as receptors or enzymes in a biological context. nih.govmdpi.com MD simulations can be particularly useful in understanding the flexibility of substituent groups that might be introduced at the 4 or 7 positions. The technique has evolved to a point where it can effectively analyze conformational ensembles, moving beyond the study of single static structures. nih.gov

Prediction of Regioselectivity in Nucleophilic and Electrophilic Reactions

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions, a critical aspect of synthetic planning.

For nucleophilic aromatic substitution (SNAr) reactions of this compound, the regioselectivity is primarily governed by the electronic properties of the pyridopyrimidine core. The two chlorine atoms at positions 4 and 7 are potential leaving groups. Quantum chemical calculations, such as the analysis of LUMO distributions and electrostatic potential maps as discussed earlier, are instrumental in predicting which position is more susceptible to nucleophilic attack. Generally, the carbon atom with the more positive partial charge and the larger LUMO coefficient will be the preferred site of attack. Studies on related dichloropyrimidine systems have shown that quantum mechanics can reliably predict regioselectivity, even in cases where it deviates from general trends. wuxiapptec.com In some instances, selective displacement of one chlorine atom over the other can be achieved through careful choice of reaction conditions and nucleophiles, a process that can be guided by computational predictions. researchgate.net

For electrophilic aromatic substitution reactions, the situation is reversed. The regioselectivity is determined by the positions on the aromatic ring that are most electron-rich. Analysis of the Highest Occupied Molecular Orbital (HOMO) can help identify these sites, as the HOMO represents the region from which electrons are most readily donated. Additionally, ESP maps can pinpoint areas of negative electrostatic potential, which are attractive to electrophiles. Machine learning models, such as RegioML, have also been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy, relying on computed atomic charges. rsc.org

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers a powerful means to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental methods alone. rsc.org For reactions involving this compound, computational approaches can be used to elucidate the step-by-step pathway of a reaction, including the identification of transition states and intermediates.

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different possible pathways, thereby identifying the most likely mechanism. rsc.org For SNAr reactions, this would involve modeling the formation of the Meisenheimer complex (the intermediate σ-complex) and the subsequent departure of the leaving group. researchgate.net Transition state calculations, although computationally intensive, are a powerful tool for understanding reaction mechanisms and rationalizing experimental observations. chemrxiv.org These computational studies can help to explain why a particular regioisomer is formed or why a certain set of reaction conditions is more effective than another.

Role of 4,7 Dichloropyrido 4,3 D Pyrimidine As a Versatile Synthetic Scaffold

Construction of Libraries of Pyrido[4,3-d]pyrimidine (B1258125) Derivatives

The primary utility of 4,7-Dichloropyrido[4,3-d]pyrimidine lies in its application as a core building block for the generation of extensive small-molecule libraries. The differential reactivity of the chlorine atoms at the C4 and C7 positions allows for sequential and regioselective substitution reactions. This strategic approach enables chemists to introduce a variety of substituents, leading to large collections of related compounds with diverse properties.

The process typically involves nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions. For instance, a related isomer, 5,7-dichloropyrido[4,3-d]pyrimidine, has been used to demonstrate a synthetic sequence that allows for the construction of a diverse library with structural variations at both positions. researchgate.net This same principle applies to the 4,7-dichloro isomer. The chlorine at the 4-position of the pyrimidine (B1678525) ring is generally more susceptible to nucleophilic attack than the chlorine at the 7-position of the pyridine (B92270) ring. This allows for initial, selective substitution at C4, followed by a second, different substitution at C7, or vice-versa under different reaction conditions. This stepwise diversification is a powerful tool for creating libraries for screening purposes. nih.gov

The value of such libraries is significant; a collection of ten distinct pyrido[4,3-d]pyrimidines was subjected to biopharmaceutical profiling to explore how different substitution patterns affect drug-like properties such as solubility and metabolic stability. nih.gov The ability to rapidly generate these analogs from a common dichloro-intermediate is crucial for such studies. nih.govnih.gov

Table 1: Reactivity of Chloro-Positions in Pyridopyrimidines for Library Synthesis

Position Ring System Typical Reactions Reactivity Strategic Advantage
C4 Pyrimidine Nucleophilic Aromatic Substitution (SNAr) High Allows for initial selective derivatization with amines, alcohols, thiols.

| C7 | Pyridine | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Buchwald-Hartwig Amination | Lower (than C4) | Enables secondary diversification after C4 substitution, introduction of aryl or heteroaryl groups. |

This interactive table summarizes the typical reactivity and strategic use of the chloro-substituents on the pyrido[4,3-d]pyrimidine scaffold.

Application in the Synthesis of Complex Heterocyclic Systems

Beyond simple derivatization, the this compound scaffold is a key starting material for assembling more complex, multi-cyclic heterocyclic systems. The functional handles it provides are entry points for annulation reactions, where new rings are fused onto the initial bicyclic core.

Reviews of synthetic methodologies show that the pyrido[4,3-d]pyrimidine moiety is a foundational element for building larger structures. rsc.orgresearchgate.net For example, more complex tricyclic systems known as pyridodipyrimidines, which feature a second pyrimidine ring fused to the pyridopyrimidine core, have been synthesized. nih.gov These syntheses often start from highly functionalized precursors, and a di-halogenated intermediate like this compound provides the necessary reactive sites to initiate the required cyclization cascades. One documented route to a pyridodipyrimidine involved the reaction of a 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with an aminopyrimidine derivative, highlighting how chloro-substituted pyrimidines are pivotal in the synthesis of these extended fused systems. nih.gov The construction of such complex molecules is essential for exploring new regions of chemical space.

Strategic Intermediate for Scaffold-Hopping and Bioisosteric Replacements

In medicinal chemistry, scaffold hopping is a powerful strategy used to identify new molecular backbones with similar or improved biological activities while possessing different physicochemical properties. The pyrido[4,3-d]pyrimidine framework has proven to be a successful outcome of such strategies. For instance, a series of novel Wee1 kinase inhibitors based on a pyrido[4,3-d]pyrimidinone scaffold were discovered through a scaffold hopping approach. nih.gov Similarly, scaffold hopping from other heterocyclic systems led to the identification of pyrido[3,4-d]pyrimidine (B3350098) analogues as potent receptor antagonists. nih.gov The ability to readily synthesize a wide variety of derivatives from this compound makes it an ideal platform to support these discovery efforts, allowing chemists to rapidly explore the structure-activity relationships of a new scaffold once it has been identified. researchgate.net

Conceptually, the pyrido[4,3-d]pyrimidine core also serves as a bioisostere for other critical heterocyclic scaffolds in drug discovery, such as quinazolines or other pyridopyrimidine isomers. Bioisosteric replacement involves substituting one chemical group or moiety with another that retains the same biological activity. By using this compound to generate a library, chemists can systematically explore the effect of this specific arrangement of nitrogen atoms and substitution vectors compared to other known scaffolds, searching for improved potency, selectivity, or pharmacokinetic profiles.

Contribution to the Development of Chemical Probes and Tools

The utility of this compound extends to the creation of specialized chemical tools used to investigate biological systems. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function. The synthesis of molecular libraries on solid supports is a powerful method for discovering such probes. researchgate.net The reactive nature of the dichloro-intermediate makes it amenable to solid-phase synthesis, where it can be anchored to a resin and subsequently reacted to build a library from which probes can be identified.

While not every derivative becomes a therapeutic, many are developed as research tools. For example, a related pyrido[3,4-d]pyrimidine was identified as a potent and selective chemical probe for Monopolar Spindle Kinase 1 (MPS1), demonstrating the suitability of this scaffold class for creating high-quality research tools. acs.org Furthermore, a derivative of the related pyrido[2,3-d]pyrimidine (B1209978) was synthesized with biotin (B1667282) carboxylase as its intended biological target. nih.gov Biotin itself is a common molecular tag used in chemical biology for affinity purification and pull-down experiments. The ability to easily attach such tags or other functional moieties like fluorophores to the pyrido[4,3-d]pyrimidine core, via the reactive chlorine positions, underscores the contribution of this compound to the development of sophisticated chemical probes for biological research.

Table 2: Compound Names Mentioned

Compound Name
This compound
5,7-Dichloropyrido[4,3-d]pyrimidine
2,4,6-trichloropyrimidine-5-carbaldehyde
Quinazoline
Pyrido[4,3-d]pyrimidinone
Pyrido[3,4-d]pyrimidine

Methodological Advancements in Pyrido 4,3 D Pyrimidine Research

Development of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional organic chemistry. This hybrid approach offers advantages in sustainability, selectivity, and reaction conditions. While the literature on direct chemoenzymatic synthesis of 4,7-Dichloropyrido[4,3-D]pyrimidine is not extensive, the principles can be applied by leveraging enzymes involved in natural pyrimidine (B1678525) metabolism. mdpi.commicrobenotes.com

In living organisms, pyrimidine nucleotides are built through two main routes: the de novo synthesis pathway, which assembles the ring from simple precursors like aspartate and carbamoyl (B1232498) phosphate, and salvage pathways, which recycle pre-existing nucleobases and nucleosides. microbenotes.comnih.govnih.gov Enzymes from these pathways, such as transcarbamoylases, kinases, and phosphorylases, represent a powerful toolkit for synthetic chemists.

A hypothetical chemoenzymatic strategy for precursors to the pyrido[4,3-d]pyrimidine (B1258125) system could involve using an enzyme to perform a key transformation on a pyridine-based starting material before the final chemical cyclization to form the fused pyrimidine ring. For instance, a hydrolase could be used for the asymmetric resolution of a racemic pyridine (B92270) precursor, ensuring the final product has a specific stereochemistry. This approach circumvents the need for chiral auxiliaries or complex purification steps often required in purely chemical synthesis.

Table 1: Potential Applications of Enzyme Classes in Pyrido[4,3-d]pyrimidine Precursor Synthesis

Enzyme Class Potential Reaction Advantage in Synthesis
Hydrolases (e.g., Lipases) Asymmetric hydrolysis of a prochiral ester on a pyridine precursor. Generation of enantiomerically pure intermediates.
Kinases Regioselective phosphorylation of a precursor molecule. Activation of specific sites for subsequent chemical modification.
Transaminases Introduction of an amino group to a pyridine-based ketone. High stereoselectivity under mild, aqueous conditions.

| Oxidoreductases | Selective oxidation or reduction of functional groups on the pyridine ring. | Avoidance of harsh and non-selective chemical oxidants/reductants. |

Application of Advanced Spectroscopic Techniques for Reaction Monitoring (e.g., in situ NMR, IR)

Understanding and optimizing reaction conditions are critical for the efficient synthesis of complex molecules. Advanced spectroscopic techniques, when used for real-time (in situ) monitoring, provide a continuous stream of data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the progress of a reaction directly within the NMR tube. researchgate.net For the synthesis of a pyrido[4,3-d]pyrimidine, one could monitor the disappearance of signals corresponding to the protons of the starting materials (e.g., a substituted 4-aminonicotinamide derivative) and the concurrent appearance of new signals for the bicyclic product. This allows for precise determination of reaction rates and conversion. Furthermore, in the derivatization of this compound via nucleophilic substitution, in situ NMR can distinguish between the formation of mono- and di-substituted products and identify the regioselectivity of the reaction by observing unique chemical shifts for products substituted at the C4 versus the C7 position. Recent developments have even produced devices to allow for the monitoring of heterogeneous solid-liquid reactions, which previously posed a significant challenge. researchgate.net

In situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction vessel to monitor changes in functional groups. oup.com During the cyclization to form the pyrido[4,3-d]pyrimidine ring, one could track the disappearance of the C=O and N-H stretching frequencies of an amide precursor and the emergence of characteristic C=N and aromatic ring vibrations of the product. researchgate.net This method is particularly useful for tracking the consumption of starting materials and identifying the reaction endpoint, which is crucial for preventing the formation of impurities from over-reaction.

Table 2: Application of In Situ Spectroscopic Techniques for Monitoring Pyrido[4,3-d]pyrimidine Synthesis

Technique Information Provided Example Application
In situ NMR Real-time concentration of reactants, intermediates, and products; structural information. Monitoring the stepwise nucleophilic substitution on this compound to optimize yield of the desired mono-substituted isomer.

| In situ IR | Real-time changes in functional groups. | Tracking the consumption of an amine nucleophile during the derivatization of this compound to determine the precise reaction endpoint. |

Chemoinformatics and Data Mining for Structure-Reactivity Correlation

Chemoinformatics applies computational methods to analyze chemical data, enabling researchers to predict the properties and activities of molecules. When applied to a compound like this compound, these tools can be used to establish a Quantitative Structure-Reactivity Relationship (QSRR). This involves building mathematical models that correlate the structural features of a series of derivatives with their observed chemical reactivity.

The process begins with data mining, where large databases can be filtered for molecules containing the pyrimidine or pyridopyrimidine fragment to identify known reaction types and conditions. researchgate.net For a new series of derivatives based on the this compound core, a library of related structures can be created in silico. For each structure, a set of molecular descriptors (e.g., electronic properties like partial atomic charges, steric parameters, and topological indices) is calculated. These descriptors are then used to build a model that predicts the reactivity, such as the relative rate of nucleophilic substitution at the C4 and C7 positions. Such data-driven models can guide synthetic efforts by predicting which derivatives will be most reactive or which will favor substitution at a specific position, saving significant time and resources. nih.gov

Table 3: Chemoinformatics Workflow for Predicting Reactivity

Step Description Outcome
1. Library Design Create a virtual library of this compound derivatives with diverse substituents. A dataset of structures for analysis.
2. Descriptor Calculation Use software to calculate a wide range of molecular descriptors (electronic, steric, etc.) for each molecule. A matrix of numerical values representing the structural features of each derivative.
3. Model Building (QSRR) Employ machine learning algorithms to correlate the calculated descriptors with experimentally determined reactivity data for a subset of compounds. A predictive model that can estimate the reactivity of new, unsynthesized derivatives.

| 4. Model Validation | Test the model's predictive power using a set of compounds not included in the initial model training. | Confidence in the model's ability to guide future synthetic work. |

Automation and Robotics in Derivatization Processes

The derivatization of a core scaffold like this compound often involves running numerous similar reactions with different building blocks to create a library of compounds for biological screening. Automation and robotics have revolutionized this process by enabling high-throughput synthesis. chemspeed.com

Automated synthesis platforms can perform the entire workflow of a chemical reaction, from reagent dispensing to purification. chemspeed.com In the context of derivatizing this compound, a liquid-handling robot can accurately dispense a solution of the starting material into an array of reaction vials (e.g., a 96-well plate). The robot then adds a different nucleophile (such as a unique amine or alcohol) to each vial from a pre-loaded library of building blocks. The reaction plate is moved to a station that controls heating and stirring for a specified time. After the reaction is complete, the system can perform automated work-up procedures, such as liquid-liquid extraction or solid-phase extraction, followed by analysis and purification via mass-directed HPLC.

This automated approach dramatically increases the speed at which new derivatives can be synthesized and tested. It ensures high reproducibility and allows chemists to explore a much wider chemical space than would be possible using manual techniques.

Table 4: Steps in an Automated Derivatization Workflow

Step Action Technology Used
1. Reagent Preparation Dispensing stock solutions of this compound and a library of nucleophiles. Liquid-handling robot with multi-channel pipetting head.
2. Reaction Execution Addition of reagents to a multi-well reaction block, followed by controlled heating and agitation. Robotic arm, automated reactor block with temperature and stirring control.
3. Reaction Quench/Work-up Addition of quenching agents and performing extraction. Liquid-handling robot, automated solid-phase extraction (SPE) module.
4. Analysis & Purification Injection of crude samples into an analytical system for purity check and subsequent purification. Automated HPLC-MS system with a sample manager.

| 5. Product Management | Evaporation of solvent and creation of a final library of pure compounds in a multi-well plate. | Automated centrifugal evaporator, plate sealer. |

Future Directions and Challenges in 4,7 Dichloropyrido 4,3 D Pyrimidine Chemistry

Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of heterocyclic compounds often involves multi-step processes with significant waste generation. A major future direction lies in the development of sustainable and atom-economical methods for the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core and its derivatives. This involves adhering to the principles of green chemistry, which prioritize the use of non-hazardous solvents, recyclable catalysts, and processes that maximize the incorporation of all starting materials into the final product.

Recent advancements in the synthesis of related pyridopyrimidine scaffolds have highlighted the potential of such approaches. For instance, one-pot multi-component reactions have emerged as a powerful strategy. rsc.orgresearchgate.net These reactions, by combining several sequential steps into a single operation, reduce solvent usage, energy consumption, and purification efforts. The use of nanocatalysts, such as magnetic nanoparticles, offers the dual benefit of high catalytic efficiency and ease of separation and recycling, further enhancing the sustainability of the process. rsc.org For example, the synthesis of some pyridopyrimidine derivatives has been successfully achieved using recyclable nanocatalysts in green solvents like water or under solvent-free conditions. rsc.orgnih.gov

Future research specific to 4,7-dichloropyrido[4,3-d]pyrimidine should focus on adapting these principles. A significant challenge is the incorporation of the dichloro functionality in a green manner. This might involve exploring alternative chlorinating agents that are less hazardous than those traditionally used. Furthermore, developing multi-component reactions that directly yield the this compound scaffold from simple, readily available precursors would be a substantial step forward.

Table 1: Examples of Green Chemistry Approaches in Pyridopyrimidine Synthesis

Synthetic StrategyKey FeaturesPotential Application for this compound
Multi-component Reactions One-pot synthesis, reduced waste, high atom economy.Development of a one-pot reaction to directly construct the 4,7-dichloro-substituted ring system.
Nanocatalysis High efficiency, recyclability of the catalyst, mild reaction conditions.Utilizing magnetic nanocatalysts for the key cyclization or functionalization steps.
Green Solvents/Solvent-free Use of water, ethanol, or no solvent, reducing environmental impact.Exploring aqueous or solvent-free conditions for the synthesis of precursors or the final compound.

Exploration of Novel Catalytic Reactions for Functionalization

The two chlorine atoms in this compound are prime handles for introducing molecular diversity through various functionalization reactions. While classical nucleophilic substitution is a common approach, future efforts will likely concentrate on novel catalytic methods that offer greater control, efficiency, and broader substrate scope.

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The application of these reactions to this compound allows for the selective introduction of a wide range of substituents at the 4 and 7 positions. A key challenge in this area is achieving regioselectivity, as the two chlorine atoms may exhibit different reactivities. Future work will involve the development of catalyst systems that can selectively target one position over the other, enabling the synthesis of non-symmetrical derivatives.

Another exciting frontier is the direct C-H activation of the pyrido[4,3-d]pyrimidine core. researchgate.neteurekaselect.com This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical strategy. While the presence of nitrogen atoms in the ring can complicate C-H activation by coordinating to the metal catalyst, recent studies on related heterocycles have shown that these challenges can be overcome through the use of appropriate directing groups or specialized catalyst systems. researchgate.netnih.govrsc.org The development of catalytic systems that can selectively functionalize the C-H bonds of the pyridine (B92270) or pyrimidine (B1678525) ring of the this compound scaffold would open up new avenues for derivatization.

Table 2: Modern Catalytic Methods for Functionalization

Catalytic ReactionDescriptionPotential Application for this compound
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of an organoboron compound with a halide.Introduction of aryl, heteroaryl, or alkyl groups at the 4 and/or 7 positions.
Buchwald-Hartwig Amination Palladium-catalyzed formation of carbon-nitrogen bonds.Synthesis of amino-substituted pyrido[4,3-d]pyrimidines.
C-H Activation Direct functionalization of a carbon-hydrogen bond.Introduction of new substituents without the need for pre-existing halogen handles.

Asymmetric Synthesis of Chiral Pyrido[4,3-D]pyrimidine Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The pyrido[4,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors, a class of drugs where chirality can be critical for achieving high potency and selectivity. nih.govnih.govrsc.org Therefore, a significant future challenge is the development of methods for the asymmetric synthesis of chiral pyrido[4,3-d]pyrimidine derivatives.

This can be approached in several ways. One method is the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction. For example, a chiral ligand on a transition metal catalyst could be used to enantioselectively functionalize the pyrido[4,3-d]pyrimidine core. Another strategy is to employ a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed.

Furthermore, the synthesis of chiral building blocks that can then be used to construct the pyrido[4,3-d]pyrimidine ring system is another viable approach. This could involve the asymmetric synthesis of a chiral substituted pyridine or pyrimidine precursor. The resolution of a racemic mixture of chiral pyrido[4,3-d]pyrimidine derivatives using chiral chromatography is a more traditional method but remains a valuable tool. The development of efficient and scalable asymmetric synthetic routes will be crucial for the preparation of enantiomerically pure pyrido[4,3-d]pyrimidine-based drug candidates.

Integration with Machine Learning for Reaction Optimization and Prediction

One of the major challenges in the functionalization of this compound is predicting the regioselectivity of substitution reactions. Machine learning models can be trained on large datasets of similar reactions to predict which of the two chlorine atoms is more likely to react under a given set of conditions. optibrium.comwur.nlrsc.orgresearchgate.net This predictive capability can save significant time and resources in the laboratory by guiding the choice of reaction conditions to favor the desired product.

Machine learning algorithms can also be used to optimize reaction conditions. By systematically exploring a wide range of parameters such as catalyst, solvent, temperature, and reaction time, these algorithms can identify the optimal conditions for maximizing the yield and purity of a desired product. researchgate.netcovasyn.com This is particularly valuable for complex multi-component reactions or for fine-tuning the selectivity of catalytic processes. The combination of automated synthesis platforms with machine learning algorithms can create a closed-loop system where the AI designs, executes, and analyzes experiments, rapidly converging on the best synthetic route.

Table 3: Applications of Machine Learning in Pyrido[4,3-d]pyrimidine Chemistry

Machine Learning ApplicationDescriptionPotential Impact
Regioselectivity Prediction Predicting the site of reaction on a molecule with multiple reactive positions.Guiding the synthesis of specific isomers of functionalized this compound.
Reaction Optimization Identifying the optimal conditions (catalyst, solvent, temperature, etc.) for a chemical reaction.Increasing the yield and efficiency of synthetic routes to pyrido[4,3-d]pyrimidine derivatives.
De Novo Drug Design Generating novel molecular structures with desired properties.Designing new pyrido[4,3-d]pyrimidine-based compounds with enhanced biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,7-dichloropyrido[4,3-d]pyrimidine to improve yield and purity?

  • Methodology : The compound is typically synthesized via chlorination of pyrido[4,3-d]pyrimidine precursors using POCl3 and PCl5 under reflux conditions. For example, intermediate synthesis involves refluxing at 135°C with POCl3/PCl5, yielding ~54% product . To enhance yield, catalytic additives like N,N-diethylaniline can stabilize reactive intermediates, as demonstrated in analogous pyrido[2,3-d]pyrimidine syntheses (yields up to 90%) . Purity is improved by post-synthetic HPLC purification .

Q. What spectroscopic techniques are critical for confirming the structure of 4,7-dichloropyrido[4,3-d]pyrimidine?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm<sup>−1</sup>) and confirms elimination of precursor hydroxyl groups post-chlorination .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.3–9.2 ppm) and quaternary carbons adjacent to chlorine atoms (δ 140–160 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 200–203) and isotopic patterns confirm chlorine presence .

Q. How can regioselective substitution at the 4- and 7-positions be achieved in pyrido[4,3-d]pyrimidine derivatives?

  • Methodology : The 4-position is more reactive due to electronic effects. Sequential substitution can be achieved by:

Reacting 4,7-dichloropyrido[4,3-d]pyrimidine with morpholine or amines at 0–25°C to substitute the 4-chloro group first (yield ~90%) .

Subsequent substitution at the 7-position requires harsher conditions (e.g., reflux in ethanol with selenourea) .

Advanced Research Questions

Q. What strategies are effective for designing multi-targeting agents using 4,7-dichloropyrido[4,3-d]pyrimidine as a core scaffold?

  • Methodology :

  • Dual-targeting : Introduce substituents (e.g., aryl boronic acids via Suzuki coupling) to modulate kinase inhibition and iron chelation properties, as seen in pyrido[3,2-d]pyrimidine analogs .
  • SAR studies : Modify substituents at the 2- and 4-positions to balance hydrophobicity and hydrogen-bonding capacity, enhancing binding to enzymes like kinases or acetylcholinesterase .

Q. How do computational methods aid in predicting the reactivity of 4,7-dichloropyrido[4,3-d]pyrimidine in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Predict charge distribution to identify electrophilic centers (e.g., C-4 vs. C-7). For pyrido[2,3-d]pyrimidines, C-4 exhibits higher electrophilicity due to resonance stabilization of the leaving group .
  • Molecular docking : Screen substituent libraries to prioritize candidates for experimental validation, as applied in kinase inhibitor design .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrido[4,3-d]pyrimidine derivatives?

  • Methodology :

  • Standardized assays : Use MTT protocols for cytotoxicity screening (e.g., IC50 values against CNE2, MCF-7 cell lines) to ensure reproducibility .
  • Metabolic stability testing : Address discrepancies in in vivo efficacy by assessing hepatic microsomal stability (e.g., CYP450 inhibition profiles) .

Q. How can 4,7-dichloropyrido[4,3-d]pyrimidine be integrated into multicomponent reactions for complex heterocycle synthesis?

  • Methodology :

  • Biginelli-like reactions : Combine with aldehydes and urea under acidic conditions to generate tetrahydropyrimidine-fused derivatives .
  • Hydrazine cyclization : React with hydrazine hydrate to form pyrido[4,3-d]pyrimidine-2,5-diones (yield ~79%) .

Key Notes

  • Avoid commercial suppliers like Aldrich or Sigma for synthesis; prioritize peer-reviewed protocols .
  • Contradictions in chlorination yields highlight the need for catalyst optimization .
  • Structural analogs (e.g., pyrido[2,3-d]pyrimidines) provide insights into reactivity and bioactivity .

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